molecular formula C14H15N5O6S2 B146850 Cefdaloxime CAS No. 80195-36-4

Cefdaloxime

Cat. No.: B146850
CAS No.: 80195-36-4
M. Wt: 413.4 g/mol
InChI Key: HOGISBSFFHDTRM-RWFJUVPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefdaloxime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive and Gram-negative bacteria. The compound is characterized by its methoxymethyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino side-groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefdaloxime is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Cefdaloxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmacokinetics and Tissue Penetration

Research has demonstrated that cefdaloxime exhibits significant tissue penetration, which is crucial for its therapeutic effectiveness. A study using microdialysis indicated that this compound achieves higher concentrations in lung tissue compared to other antibiotics, such as cefixime. This property is vital for treating pulmonary infections, as it ensures that effective drug levels are maintained at the site of infection over time .

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
BioavailabilityHigh
Peak plasma concentrationVaries with dosage
Half-lifeApproximately 3-4 hours
Tissue concentration durationUp to 12 hours post-dose

Therapeutic Applications

This compound has been successfully utilized in various clinical settings:

  • Respiratory Tract Infections : It has shown effectiveness against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, making it suitable for treating pneumonia and bronchitis .
  • Urinary Tract Infections : Its broad-spectrum activity allows it to treat uncomplicated urinary tract infections effectively .
  • Skin and Soft Tissue Infections : this compound is also employed in managing skin infections due to its potency against common skin pathogens .

Innovative Formulations

Recent advancements have focused on developing sustained-release formulations of this compound to improve patient compliance and therapeutic outcomes. For example, niosomal suspensions have been proposed as a delivery system that enhances bioavailability while reducing dosing frequency .

Table 2: Comparison of Conventional vs. Sustained-Release Formulations

FeatureConventional FormulationSustained-Release Formulation
Dosing FrequencyTwice dailyOnce daily
Peak Plasma ConcentrationHigher variabilityMore stable levels
Patient ComplianceLowerHigher

Case Studies and Clinical Trials

Several clinical studies have validated the efficacy of this compound in treating specific infections:

  • A study demonstrated that a once-daily regimen of this compound significantly reduced bacterial counts in patients with Streptococcus pneumoniae infections, highlighting its potential as a first-line treatment option .
  • Another investigation into the pharmacodynamics of this compound showed that it maintained effective concentrations in tissues involved in respiratory infections for extended periods post-administration .

Mechanism of Action

Biological Activity

Cefdaloxime is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily used for its efficacy against various Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, clinical efficacy, and relevant case studies.

This compound operates by inhibiting the synthesis of the bacterial cell wall. This action is characteristic of β-lactam antibiotics, which bind to penicillin-binding proteins (PBPs) involved in the final transpeptidation step of peptidoglycan synthesis. By mimicking the D-Ala-D-Ala moiety of muropeptides, this compound irreversibly inhibits PBPs, leading to cell lysis and death of the bacteria .

Mechanism Description
Target Penicillin-binding proteins (PBPs)
Action Inhibition of peptidoglycan synthesis
Result Bacterial cell lysis and death

Pharmacodynamics

This compound demonstrates significant bactericidal activity against a variety of pathogens. Its effectiveness is influenced by its stability against certain β-lactamases, which allows it to overcome resistance mechanisms that affect other antibiotics. The drug exhibits variable absorption rates and distribution characteristics but maintains a half-life conducive to effective dosing schedules .

Key Pharmacokinetic Parameters

Parameter Value
Absorption Approximately 50% after oral intake
Half-life 2.09 to 2.84 hours
Protein Binding 22% to 33% in serum
Excretion 29% to 33% unchanged in urine

Clinical Efficacy

This compound has been evaluated in various clinical scenarios, particularly for urinary tract infections (UTIs) and respiratory tract infections. A notable study compared its efficacy with ciprofloxacin for treating uncomplicated cystitis. While this compound showed acceptable clinical outcomes, it did not meet noninferiority criteria compared to ciprofloxacin .

Case Study: Comparison with Ciprofloxacin

  • Study Design : Randomized controlled trial involving 300 women.
  • Treatment Groups :
    • Group A: Ciprofloxacin (250 mg twice daily)
    • Group B: this compound (100 mg twice daily)
  • Results :
    • Clinical cure rate at 30 days:
      • Ciprofloxacin: 93%
      • This compound: 82%
    • Microbiological cure rate:
      • Ciprofloxacin: 96%
      • This compound: 81%

The study concluded that while this compound was effective, its performance was statistically inferior to ciprofloxacin in this context .

Table 2: Clinical Outcomes Comparison

Outcome Measure Ciprofloxacin (%) This compound (%) Difference (%)
Clinical Cure Rate9382-11
Microbiological Cure Rate9681-15

Resistance Patterns

Despite its broad-spectrum activity, resistance to this compound can occur, particularly in organisms producing extended-spectrum β-lactamases (ESBLs). This highlights the necessity for susceptibility testing in clinical settings to ensure appropriate antibiotic selection .

Properties

CAS No.

80195-36-4

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1

InChI Key

HOGISBSFFHDTRM-RWFJUVPESA-N

SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  _x000B_[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefdaloxime
Reactant of Route 2
Cefdaloxime
Reactant of Route 3
Cefdaloxime
Reactant of Route 4
Reactant of Route 4
Cefdaloxime
Reactant of Route 5
Reactant of Route 5
Cefdaloxime
Reactant of Route 6
Cefdaloxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.